N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(17-13-23-18-9-3-1-7-15(17)18)25-19-10-4-2-8-16(19)20-14-26-12-6-5-11-21(26)24-20/h1-4,7-10,13-14,23H,5-6,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHZVVXNPOENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with an appropriate phenyl derivative followed by the introduction of the indole-3-carboxamide group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or analgesic effects, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials or as a chemical intermediate in the production of various products.
Mechanism of Action
The mechanism by which N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridoindole Derivatives (8h and 8l)
Compound 8h : N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide ()
- Key Features : A pyrido[3,4-b]indole core with a pentyl linker and 2-hydroxybenzamide substituent.
- Molecular Weight : ~537 [M+H]+ (estimated from HRMS data).
- Yield/Purity : 92% yield, 96.0% purity (HPLC).
Compound 8l : N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide ()
- Key Features : Hexyl linker, 4-methoxyphenyl substitution, and 2-hydroxybenzamide.
- Molecular Weight : 537 [M+H]+ (HRMS confirmed).
- Yield/Purity : 88% yield, 96.2% purity (HPLC).
Comparison: Both 8h and 8l exhibit structural similarities to the target compound in their indole-carboxamide moieties. The hexyl linker in 8l may enhance lipophilicity compared to the phenyl-indole linkage in the target compound .
Z36-MP5 ()
- Structure : 3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide.
- Key Features : Tetrahydroimidazo[1,2-a]pyridine linked to a benzamide and benzoimidazolone moiety.
- Molecular Weight : 388.09 [M+H]+ (LC-MS).
- Yield : 23.9% (low yield due to multi-step purification).
Comparison : Z36-MP5 shares the tetrahydroimidazo[1,2-a]pyridine core with the target compound but replaces the indole-carboxamide with a benzamide-benzoimidazolone group. The benzoimidazolone may confer distinct hydrogen-bonding interactions, while the lower molecular weight (388 vs. ~322–537 for other analogues) suggests reduced steric hindrance .
Antibacterial Derivatives ()
- Class : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones.
- Key Features : Hydrazone substituents on the tetrahydroimidazo[1,2-a]pyrimidine core.
- Activity : Demonstrated antimicrobial effects, particularly against Gram-positive bacteria .
Comparison : The target compound’s indole-carboxamide group may enhance penetration through bacterial membranes compared to hydrazones, which are prone to hydrolysis.
Triazole-Carboxamide Analogues ()
- Structure : 1-Methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide.
- Molecular Weight : 322.4 (C17H18N6O).
- Key Features : Triazole ring replaces the indole system.
Comparison : The triazole’s smaller size and higher polarity may reduce binding affinity compared to the indole system but improve aqueous solubility .
Data Tables
Research Findings and Trends
- Synthetic Feasibility : Compounds with simpler linkers (e.g., 8h and 8l) achieve higher yields (>85%) compared to Z36-MP5 (23.9%), suggesting that steric hindrance or multi-step reactions limit efficiency .
- Pharmacological Potential: The tetrahydroimidazo[1,2-a]pyridine core is versatile, with derivatives showing activity in neuroprotection () and oncology (), though the target compound’s specific applications remain unexplored .
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps of chemical derivatization. The compound features a complex structure that includes an indole moiety and a tetrahydroimidazo[1,2-a]pyridine substituent. This unique combination contributes to its pharmacological properties.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of indole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, studies have shown that related compounds inhibit nitric oxide (NO) production and modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. The IC50 values for these activities range from 4.4 μM to 38.1 μM, suggesting a promising therapeutic potential against inflammatory diseases .
Anticancer Activity
The imidazo[1,2-a]pyridine framework has been associated with anticancer properties. Compounds containing this moiety have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Nitric Oxide Synthase (iNOS): This compound may reduce inflammation by inhibiting iNOS expression through NF-κB modulation.
- Cyclin-dependent Kinase Inhibition: The imidazo[1,2-a]pyridine structure is known for its role in inhibiting CDK activity, thereby affecting cell cycle progression.
Study 1: Inhibition of NO Production
In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound exhibited significant inhibition of NO production. The IC50 value was determined to be approximately 25.4 μM for NF-κB inhibition, indicating its potential as an anti-inflammatory agent .
Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. Results showed that derivatives with the indole structure had varying degrees of cytotoxicity depending on their substituents. Some compounds displayed IC50 values as low as 34.2 μM against specific cancer types .
Data Summary
Q & A
Basic: What are the recommended synthetic routes for N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide, and how can structural fidelity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the tetrahydroimidazo[1,2-a]pyridine core via one-pot reactions using hydrazine hydrate, formaldehyde, or ammonium chloride as key reagents .
- Step 2: Functionalization of the phenyl-indole-carboxamide moiety through coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 3: Final amidation to integrate the indole-3-carboxamide group .
Structural Validation:
- Purity: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization: Confirm regiochemistry via (e.g., δ 7.2–8.1 ppm for aromatic protons) and (e.g., δ 160–165 ppm for carboxamide carbonyl) .
- Mass Spectrometry: Validate molecular weight with HRMS (e.g., [M+H] calculated within ±0.001 Da) .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
Methodological Answer:
A combination of techniques is critical:
- and NMR: Resolve substituent positions (e.g., indole NH at δ 10–12 ppm; tetrahydroimidazo C-H at δ 2.5–4.0 ppm) .
- IR Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm; NH bend at ~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHNO) with error <3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
